An In-depth Technical Guide to 3-Aminoheptanamide: Structure, Synthesis, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 3-Aminoheptanamide: Structure, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-aminoheptanamide, a derivative of the unnatural amino acid, 3-aminoheptanoic acid. As the fields of medicinal chemistry and drug discovery continue to explore novel molecular scaffolds, understanding the properties and potential of such compounds is paramount.[1][2] This document delves into the chemical structure, molecular weight, plausible synthetic routes, and potential applications of 3-aminoheptanamide, offering valuable insights for professionals engaged in the development of new therapeutics.
Core Molecular Attributes of 3-Aminoheptanamide
A foundational understanding of a molecule begins with its structure and fundamental properties. This section outlines the key identifiers for 3-aminoheptanamide.
Chemical Structure and Nomenclature
The systematic IUPAC name "3-aminoheptanamide" dictates a specific arrangement of atoms. "Heptan" signifies a seven-carbon aliphatic chain. The "-amide" suffix indicates a primary amide functional group (-CONH2) at position 1. The "3-amino" prefix specifies an amino group (-NH2) located on the third carbon of the main chain.
Below is the two-dimensional chemical structure of 3-aminoheptanamide:
Caption: 2D structure of 3-Aminoheptanamide.
Physicochemical Properties
The molecular formula for 3-aminoheptanamide is C₇H₁₆N₂O. Based on this, the key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 144.22 g/mol | Calculated |
| Molecular Formula | C₇H₁₆N₂O | Deduced from Structure |
| IUPAC Name | 3-aminoheptanamide | Systematic Nomenclature[3][4] |
Note: Properties such as boiling point, melting point, and solubility have not been empirically determined for this specific compound and would require experimental analysis.
Synthesis of 3-Aminoheptanamide
Proposed Synthetic Pathway: Amidation of 3-Aminoheptanoic Acid
The most direct method for the synthesis of 3-aminoheptanamide is the amidation of 3-aminoheptanoic acid. This transformation can be achieved through several well-established coupling methods commonly used in peptide synthesis.[5][6]
Caption: Proposed synthesis workflow for 3-Aminoheptanamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure and would require optimization for specific laboratory conditions.
Materials:
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3-Aminoheptanoic acid
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N,N'-Dicyclohexylcarbodiimide (DCC)
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Hydroxybenzotriazole (HOBt)
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Ammonium chloride (NH₄Cl)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve 3-aminoheptanoic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture. Stir the reaction at 0°C for 30 minutes and then at room temperature for 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.
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Amidation: In a separate flask, prepare a solution of ammonium chloride (1.5 equivalents) and DIPEA (2.0 equivalents) in DCM. Add this solution to the reaction mixture containing the activated ester. Stir the reaction at room temperature overnight.
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Work-up and Purification: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield pure 3-aminoheptanamide.
Self-Validation: The identity and purity of the synthesized 3-aminoheptanamide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications in Drug Development
Unnatural amino acids and their derivatives are increasingly utilized in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs and to create novel small molecule therapeutics.[1][2] 3-Aminoheptanamide, as a derivative of a non-proteinogenic amino acid, presents several opportunities in this domain.
Peptidomimetics and Proteolytic Stability
One of the major challenges in the development of peptide-based drugs is their susceptibility to degradation by proteases. The incorporation of unnatural amino acids can confer resistance to enzymatic cleavage.[1] 3-Aminoheptanamide could serve as a valuable building block in the synthesis of peptidomimetics, where its unique structure could disrupt the recognition sites for proteases, thereby increasing the in vivo half-life of the therapeutic.
Scaffolding for Novel Small Molecules
The bifunctional nature of 3-aminoheptanamide, possessing both a primary amine and a primary amide, allows for diverse chemical modifications. The amino group can be functionalized to introduce various pharmacophores, while the amide can participate in hydrogen bonding interactions with biological targets. This makes it an attractive scaffold for the design of new small molecule inhibitors or modulators of protein-protein interactions.
Caption: Logical relationships of 3-Aminoheptanamide in drug development.
Conclusion
3-Aminoheptanamide is a molecule with significant, yet largely unexplored, potential in the realm of drug discovery. Its straightforward synthesis from 3-aminoheptanoic acid and its structural features make it an intriguing candidate for the development of next-generation therapeutics. Further research into the biological activity of 3-aminoheptanamide and its derivatives is warranted to fully elucidate its potential contributions to medicinal chemistry.
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